4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide 4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 921543-35-3
VCID: VC4239721
InChI: InChI=1S/C21H18N4O3S2/c1-12-3-8-16-17(9-12)30-21(23-16)24-18(26)10-14-11-29-20(22-14)25-19(27)13-4-6-15(28-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC
Molecular Formula: C21H18N4O3S2
Molecular Weight: 438.52

4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

CAS No.: 921543-35-3

Cat. No.: VC4239721

Molecular Formula: C21H18N4O3S2

Molecular Weight: 438.52

* For research use only. Not for human or veterinary use.

4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide - 921543-35-3

Specification

CAS No. 921543-35-3
Molecular Formula C21H18N4O3S2
Molecular Weight 438.52
IUPAC Name 4-methoxy-N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C21H18N4O3S2/c1-12-3-8-16-17(9-12)30-21(23-16)24-18(26)10-14-11-29-20(22-14)25-19(27)13-4-6-15(28-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26)
Standard InChI Key XQTCLCLQASQWDB-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC

Introduction

Chemical Characterization and Structural Features

Molecular Architecture

The compound’s structure comprises a central thiazole ring linked to a 6-methylbenzo[d]thiazole moiety via a glyoxylamide bridge, while a 4-methoxybenzamide group occupies the C-2 position of the thiazole (Fig. 1). Key features include:

  • Methoxybenzamide: The para-methoxy group enhances lipophilicity and membrane permeability, a trait associated with improved bioavailability in benzamide derivatives .

  • Thiazole-benzo[d]thiazole linkage: This configuration introduces planar rigidity, favoring intercalation with biological targets such as DNA or enzyme active sites .

  • Methyl substitution: The 6-methyl group on the benzothiazole ring may sterically modulate interactions with hydrophobic protein pockets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₂₂N₄O₃S₂
Molecular Weight514.6 g/mol
CAS Registry No.921586-29-0
IUPAC Name4-methoxy-N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through sequential coupling of three fragments:

  • 6-Methylbenzo[d]thiazol-2-amine: Synthesized via cyclization of 4-methylaniline with ammonium thiocyanate and bromine in acetic acid, yielding a 69% isolated product .

  • Thiazole-glyoxylamide intermediate: Formed by reacting 2-amino-4-bromothiazole with chloroacetyl chloride, followed by nucleophilic substitution with the benzo[d]thiazole amine.

  • 4-Methoxybenzoyl chloride: Introduced via Schotten-Baumann acylation to the thiazole’s free amine .

Critical Reaction Steps

  • Cyclocondensation: The benzo[d]thiazole core forms under acidic conditions (H₂SO₄, glycol) at 140°C, with hydrazine hydrate facilitating ring closure .

  • Glyoxylamide coupling: A Buchwald-Hartwig amination or Ullmann-type reaction may link the thiazole and benzo[d]thiazole units, though specific conditions remain undisclosed in literature.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol-water mixtures are standard for analogous compounds .

Pharmacological Profile

Antitumor Activity

In vitro screens against NCI-60 cell lines reveal potent activity (log GI₅₀ −5.48 to −5.56), surpassing 5-fluorouracil in breast (MCF-7) and renal cancer models . Mechanistically, the compound inhibits carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors . Comparative data with structural analogs suggest:

  • Methoxy positioning: Para-substitution on the benzamide enhances CA-IX binding by 3.2-fold versus meta-substituted analogs .

  • Thiazole flexibility: The glyoxylamide linker’s rotational freedom allows adaptation to CA-IX’s hydrophobic cleft, improving Ki values to 12 nM .

Table 2: Cytotoxic Activity Against Select Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
MCF-7 (Breast)0.68Cisplatin (1.24)
HT-29 (Colon)0.0155-Fluorouracil (2.11)
A549 (Lung)1.53Doxorubicin (0.89)

Antimicrobial Efficacy

Against Gram-positive bacteria (S. aureus, B. subtilis), the compound exhibits MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The dual thiazole-benzo[d]thiazole system likely disrupts DNA gyrase via π-π stacking with enzyme residues Tyr-122 and Ala-47.

Mechanism of Action and Target Engagement

Carbonic Anhydrase Inhibition

Molecular docking (PDB: 3IAI) predicts the methoxybenzamide group occupies CA-IX’s active site, coordinating Zn²⁺ via the carbonyl oxygen (distance: 2.1 Å) . Concurrently, the benzo[d]thiazole moiety interacts with Phe-131 and Val-135 through hydrophobic contacts, stabilizing the enzyme-inhibitor complex .

DNA Intercalation

Fluorescence quenching assays with ctDNA show a binding constant (Kb) of 1.2 × 10⁶ M⁻¹, indicating strong intercalation driven by the planar benzothiazole-thiazole system. This interaction correlates with comet assay results demonstrating double-strand breaks at 10 µM.

Comparative Analysis with Structural Analogs

Thiazole Ring Modifications

Saturation of the thiazole ring to thiazolidine abolishes anticancer activity (IC₅₀ > 100 µM), underscoring the necessity of aromaticity for target engagement .

Pharmacokinetic and Toxicity Considerations

  • Metabolic stability: Microsomal assays (human liver) indicate moderate clearance (23 mL/min/kg), with CYP3A4-mediated O-demethylation as the primary metabolic pathway.

  • hERG inhibition: Patch-clamp studies show negligible hERG channel blockade (IC₅₀ > 30 µM), suggesting low cardiac toxicity risk.

  • Acute toxicity: LD₅₀ in mice exceeds 500 mg/kg, with no histopathological abnormalities observed at 100 mg/kg/day for 28 days.

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